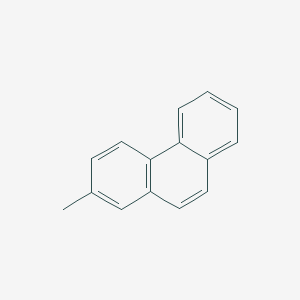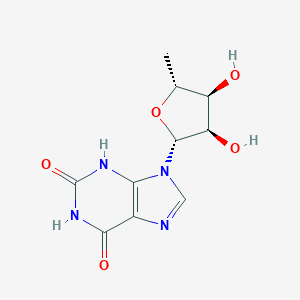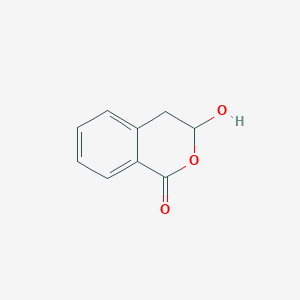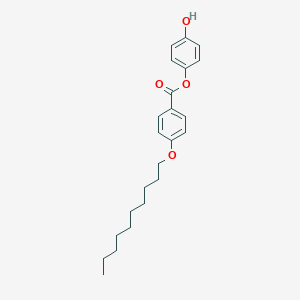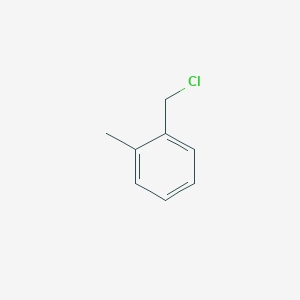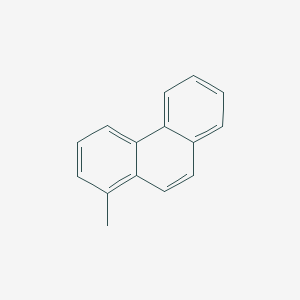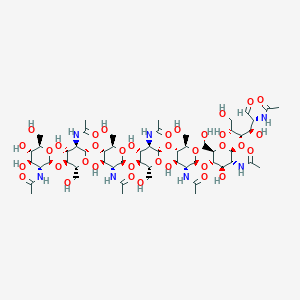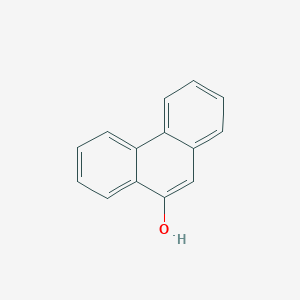
9-Phenanthrol
Vue d'ensemble
Description
9-Phenanthrol is an aromatic alcohol derived from phenanthrene, a tricyclic compound . It is a TRPM4 channel inhibitor . It can prevent the pancreas from secreting insulin when stimulated by glucose .
Synthesis Analysis
A new synthesis of 9-Phenanthrol has been reported . A facile and efficient approach for the synthesis of 9-phenanthrols through a sequential ligand-free Suzuki/intramolecular Friedel-Crafts reaction has been developed .
Molecular Structure Analysis
9-Phenanthrol is a phenanthrol that is phenanthrene in which a hydrogen attached to a carbon in the central ring has been replaced by a hydroxy group . It derives from a hydride of a phenanthrene .
Chemical Reactions Analysis
The chemical reactions involving 9-Phenanthrol are not fully detailed in the sources available .
Physical And Chemical Properties Analysis
9-Phenanthrol has a molecular formula of C14H10O and a molecular weight of 194.23 g/mol . It is insoluble in H2O; ≥19.4 mg/mL in DMSO; ≥9.08 mg/mL in EtOH .
Applications De Recherche Scientifique
Synthesis of New Phenanthr[9,10-e][1,3]oxazines
9-Phenanthrol is used in the synthesis of new phenanthr[9,10-e][1,3]oxazines. This is achieved by the direct coupling of 9-phenanthrol with cyclic imines in the modified aza-Friedel–Crafts reaction followed by the ring closure of the resulting bifunctional aminophenanthrols with formaldehyde .
Oxidation Pathway
A novel pathway for the oxidation of 9-phenanthrenol has been reported, which gives an unprecedented ketal structure. 9-Fluorenone and its derivatives can be synthesized in good to high yields with good functional group tolerance using the ketal or 9-phenanthrenols as substrates .
Investigation of Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectra
9-Phenanthrol has been used to investigate C K-edge and O K-edge near-edge X-ray absorption fine structure (NEXAFS) spectra of single-wall carbon nanotubes .
Inhibition of Transient Receptor Potential Melastatin (TRPM) 4 Channels
9-Phenanthrol is known to be an inhibitor of the transient receptor potential melastatin (TRPM) 4 channels, a Ca 2+ activated non-selective cation channel .
Modulation of Smooth Muscle Contraction
Studies have proven that 9-Phenanthrol modulates smooth muscle contraction in bladder and cerebral arteries .
Reduction of Lipopolysaccharide-Induced Cell Death
9-Phenanthrol has been found to reduce lipopolysaccharide-induced cell death .
Mécanisme D'action
Target of Action
9-Phenanthrol is a specific inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel . TRPM4 is a calcium-activated non-selective cation channel that is functionally expressed by many cell types in the cardiovascular system .
Mode of Action
9-Phenanthrol interacts with the TRPM4 channels and inhibits their activity . This inhibition prevents the influx of sodium ions, which is a key process in various physiological functions .
Biochemical Pathways
The inhibition of TRPM4 by 9-Phenanthrol affects several biochemical pathways. It modulates smooth muscle contraction in bladder and cerebral arteries, affects spontaneous activity in neurons and in the heart, and reduces lipopolysaccharide-induced cell death .
Pharmacokinetics
It is known that the compound can be used in physiological studies and has potential clinical applications .
Result of Action
The inhibition of TRPM4 by 9-Phenanthrol has several molecular and cellular effects. It has been shown to exert a cardioprotective effect against ischemia in isolated rat hearts . It also reduces cerebral edema after traumatic brain injury . At the molecular level, 9-Phenanthrol significantly inhibits the protein expression of TRPM4 and MMP-9, alleviates the expression of apoptosis-related molecules and inflammatory cytokines, such as Bax, TNF-α and IL-6 .
Action Environment
The action of 9-Phenanthrol can be influenced by environmental factors. For example, it has been used to investigate C K-edge and O K-edge near-edge X-ray absorption fine structure (NEXAFS) spectra of single-wall carbon nanotubes . .
Safety and Hazards
9-Phenanthrol may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep container tightly closed, avoid ingestion and inhalation .
Propriétés
IUPAC Name |
phenanthren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIUEHLEXLYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047592 | |
| Record name | 9-Phenanthrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 9-Phenanthrol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
9-Phenanthrol | |
CAS RN |
484-17-3 | |
| Record name | 9-Phenanthrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phenanthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-PHENANTHROL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthren-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-PHENANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FYU45OV9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary known target of 9-Phenanthrol?
A1: 9-Phenanthrol is widely recognized as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. [, , , , , , , , , , , , , , , , , , , , ]
Q2: How does 9-Phenanthrol affect TRPM4 channel activity?
A2: 9-Phenanthrol binds to TRPM4 channels, inhibiting their ability to conduct monovalent cations such as sodium (Na+) and potassium (K+). [, , , , , , , , , , ]
Q3: What are the downstream consequences of TRPM4 inhibition by 9-Phenanthrol in vascular smooth muscle?
A3: In vascular smooth muscle cells, 9-Phenanthrol-mediated TRPM4 inhibition leads to membrane hyperpolarization, reducing intracellular calcium levels, and ultimately causing vasodilatation. This effect has been observed in various blood vessels, including cerebral arteries, mesenteric arteries, and skeletal muscle arteries. [, , , ]
Q4: Does 9-Phenanthrol affect other ion channels besides TRPM4?
A4: While primarily known for its TRPM4 inhibitory activity, 9-Phenanthrol has been reported to affect other ion channels in a species-dependent manner. For example, it can inhibit certain potassium channels in canine ventricular myocytes and activate endothelial cell intermediate conductance calcium-activated potassium channels in rat mesenteric arteries. [, , ] Additionally, it can modulate mouse TRPM4 currents differently depending on the site of application. []
Q5: What is the molecular formula and weight of 9-Phenanthrol?
A5: The molecular formula of 9-Phenanthrol is C14H10O, and its molecular weight is 194.23 g/mol.
Q6: Is there any spectroscopic data available for 9-Phenanthrol?
A6: While specific spectroscopic data is not provided in the provided abstracts, typical characterization techniques for compounds like 9-Phenanthrol include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the compound's structure, functional groups, and molecular weight.
Q7: Does 9-Phenanthrol exhibit any known catalytic properties?
A7: Based on the provided research, 9-Phenanthrol is primarily investigated for its pharmacological properties as a TRPM4 channel inhibitor. No catalytic properties or applications have been reported in these studies.
Q8: Have computational methods been employed to study 9-Phenanthrol?
A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the interaction mechanism between 9-Phenanthrol and magnetic adsorbent materials for potential environmental remediation applications. These calculations provided insights into the bonding modes and the role of π-π interactions in the adsorption process. [, ]
Q9: How do structural modifications of 9-Phenanthrol impact its activity and selectivity?
A11: While detailed SAR studies are not presented in these abstracts, research comparing 9-Phenanthrol to other TRPM4 inhibitors like glibenclamide and CBA reveals variations in their inhibitory potency and selectivity for human versus mouse TRPM4. [, , ] This suggests that subtle changes in the chemical structure can significantly influence the pharmacological profile of 9-Phenanthrol analogs. For example, the Y256F mutant of TRPM4-HA showed resistance to 9-phenanthrol, suggesting that Y256 might be involved in the binding site for 9-phenanthrol. []
Q10: In what experimental models has the efficacy of 9-Phenanthrol been demonstrated?
A10: 9-Phenanthrol has shown efficacy in various experimental settings, including:
- Cell Culture: It inhibits glucose- and GLP-1-induced insulin secretion from rat islets of Langerhans, protects isolated rat hearts from ischemia-reperfusion injury, and affects endothelial cell viability, apoptosis, and migration. [, , ]
- Isolated Tissues: It reduces contractions in guinea pig detrusor smooth muscle, mouse prostate smooth muscle, and rat posterior cerebral arteries. [, , , , , , ]
- Animal Models: It alleviates cerebral edema after traumatic brain injury in rats and reduces myogenic tone in mouse cerebral arteries. [, ]
Q11: Are there known mechanisms of resistance to 9-Phenanthrol?
A16: While specific resistance mechanisms are not discussed in the provided abstracts, the observation that the Y256F mutant of TRPM4-HA exhibits resistance to 9-Phenanthrol suggests that mutations in the drug-binding site of TRPM4 could potentially confer resistance. []
Q12: What information is available about the toxicity profile of 9-Phenanthrol?
A12: The abstracts primarily focus on the pharmacological characterization of 9-Phenanthrol and do not provide detailed toxicological data.
Q13: Have specific drug delivery strategies been explored for 9-Phenanthrol?
A13: The provided abstracts do not discuss specific drug delivery strategies for 9-Phenanthrol.
Q14: Is there research on biomarkers associated with 9-Phenanthrol efficacy or adverse effects?
A14: The provided abstracts do not specifically address biomarkers related to 9-Phenanthrol.
Q15: What analytical methods have been employed to characterize and quantify 9-Phenanthrol?
A15: Various analytical techniques have been utilized in the research on 9-Phenanthrol, including:
- Electrophysiology: Patch-clamp techniques are extensively used to study the effects of 9-Phenanthrol on ion channel activity in various cell types. [, , , , , , , , , , , , , , , ]
- High-Performance Liquid Chromatography (HPLC): This method is used to analyze urinary metabolites of polycyclic aromatic hydrocarbons, including 9-Phenanthrol, in coke oven workers. [, ]
- Western Blotting: Western blotting is employed to assess the expression levels of TRPM4 protein in various tissues and cell types. [, , , , , ]
- Immunohistochemistry and Immunocytochemistry: These techniques are used to visualize the localization of TRPM4 protein in cells and tissues. [, , , , ]
- Real-Time Quantitative PCR (RT-qPCR): This method is used to quantify the mRNA expression levels of genes related to TRPM4 and other relevant pathways. []
- Fluorescence Microscopy and Flow Cytometry: These techniques are employed to assess cellular processes like apoptosis and cell cycle progression. [, ]
- Isometric Tension Recordings: This method is used to measure the contractile force of smooth muscle tissues in response to various stimuli, including 9-Phenanthrol. [, , , , , , ]
- Calcium Imaging: Calcium imaging techniques are used to monitor changes in intracellular calcium levels in response to 9-Phenanthrol and other treatments. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







